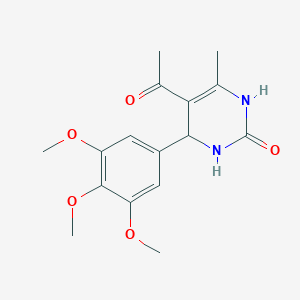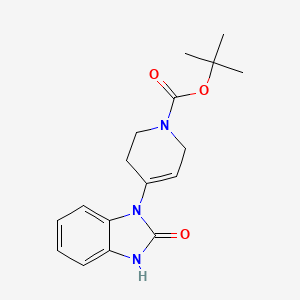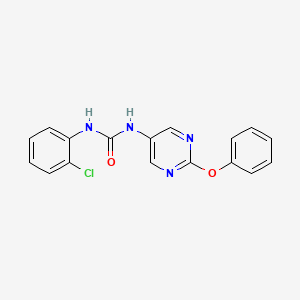
1-(2-Chlorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as CEP-184 or VX-745 and has been shown to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Cancer Research and Therapeutic Applications
Anticancer Properties and Mechanisms : Research has identified phenoxypyrimidine-urea derivatives as potential anticancer agents due to their ability to induce apoptosis and autophagy in cancer cells. For instance, AKF-D52, a synthetic phenoxypyrimidine urea derivative, has shown efficacy in suppressing tumor growth in non-small cell lung cancer cells by inducing both caspase-dependent and -independent apoptotic cell death, as well as cytoprotective autophagy. This compound's activity is partially mediated through the production of reactive oxygen species, pointing to its potential as a therapeutic agent for lung cancer treatment (Hyo-Sun Gil et al., 2021).
Material Science and Optoelectronics
Nonlinear Optical Properties : Novel chalcone derivatives, like 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, have been studied for their significant electro-optic properties. Computational and experimental approaches have revealed these materials' potential in nonlinear optics, showing superior properties that could be beneficial for optoelectronic device fabrications. Their high second and third harmonic generation efficiencies, compared to standard materials like urea, underscore their potential in developing advanced optical devices (M. Shkir et al., 2018).
Environmental Applications
Impact on Environmental Pollutants : The influence of urea on the formation of chlorinated aromatics, such as polychlorinated dibenzo-p-dioxins and dibenzofurans in combustion flue gases, has been investigated, providing insights into mitigating environmental pollution. Studies indicate that urea can affect these pollutants' formation processes through electrophilic chlorination and precursor pathways, offering a pathway to reduce harmful emissions in waste incineration systems (Meihui Ren et al., 2021).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O2/c18-14-8-4-5-9-15(14)22-16(23)21-12-10-19-17(20-11-12)24-13-6-2-1-3-7-13/h1-11H,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKYEWDHIAEBPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

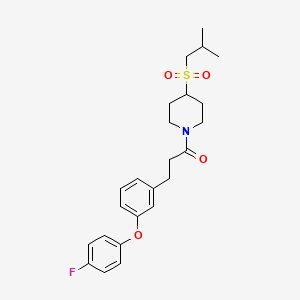
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethylbenzamide](/img/structure/B2887637.png)
![1,7-bis(3-chlorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2887638.png)
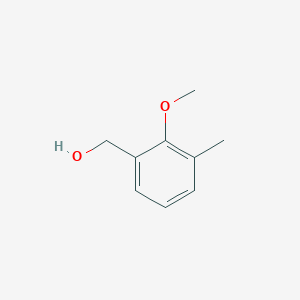
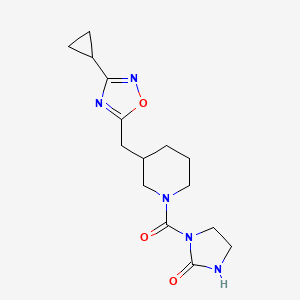
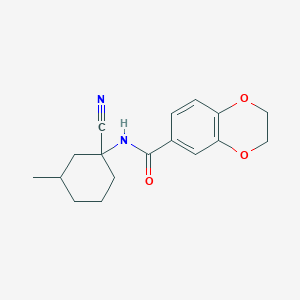
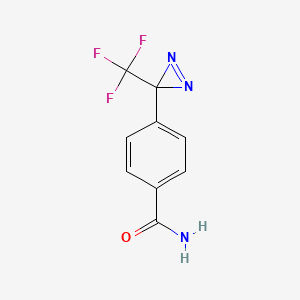
![N-[2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2887646.png)
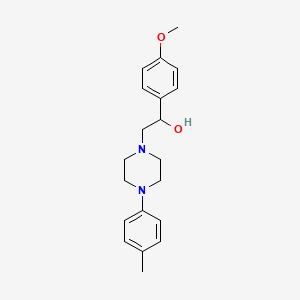
![6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2887649.png)
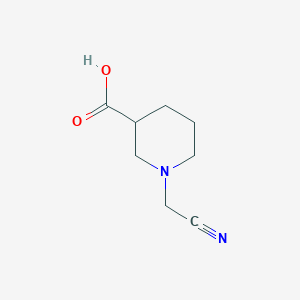
![N-(4-ethylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2887651.png)
